molecular formula C9H9N3O2 B12590532 1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione CAS No. 500868-13-3

1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione

Katalognummer: B12590532
CAS-Nummer: 500868-13-3
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: AMJZMWULJAAVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines elements of pyrrole and imidazolidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.

    Imidazolidine-2,4-dione: Another precursor and structurally related compound.

    1-Methyl-2-acetylpyrrole: A compound with a similar pyrrole structure.

Uniqueness

1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is unique due to its combined pyrrole and imidazolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

500868-13-3

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

1-methyl-5-(1H-pyrrol-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C9H9N3O2/c1-12-7(8(13)11-9(12)14)5-6-3-2-4-10-6/h2-5,10H,1H3,(H,11,13,14)

InChI-Schlüssel

AMJZMWULJAAVAO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC2=CC=CN2)C(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.